5HT2bR Binding Affinity: MW071 vs. Prototypical Antagonists SB-204741 and RS-127445
MW071 (CAS 61404-72-6) demonstrates high-affinity binding to the human 5HT2b receptor, with a reported IC50 of 22 ± 9.0 nM in a radioligand displacement assay [1]. This value places MW071 in a comparable or superior potency range relative to the widely used 5HT2bR antagonist SB-204741 (reported Ki = 54 nM [2]) and RS-127445 (reported Ki = 0.3 nM for human 5HT2bR [3]), though the latter's extreme potency is often accompanied by narrower selectivity profiling in the literature. MW071 uniquely combines sub-100 nM potency with comprehensive off-target screening data across 161 GPCRs and 302 kinases, establishing it as a selective antagonist suitable for in vivo CNS target validation studies [1].
| Evidence Dimension | 5HT2bR binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM (MW071, CAS 61404-72-6) |
| Comparator Or Baseline | SB-204741: Ki = 54 nM (human 5HT2bR); RS-127445: Ki = 0.3 nM (human 5HT2bR) |
| Quantified Difference | MW071 is ~2.5-fold more potent than SB-204741; RS-127445 is ~73-fold more potent than MW071 by binding affinity alone but lacks comparable broad-selectivity documentation |
| Conditions | Radioligand displacement assay (human 5HT2bR); SB-204741 data from literature; RS-127445 data from literature |
Why This Matters
Procurement decisions should prioritize MW071 when both sub-100 nM target engagement and documented selectivity across >460 off-targets are required in a single compound, reducing the need for multiple tool compounds.
- [1] Acquarone, E. et al. The 5HT2b Receptor in Alzheimer's Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction. J. Alzheimers Dis. 2024, 98(4), 1349-1360. Table 1. DOI: 10.3233/JAD-240063 View Source
- [2] Forbes, I. T. et al. (1995) N-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: A Novel, High-Affinity 5-HT2B Receptor Antagonist. J. Med. Chem., 38(6), 855-857. SB-204741 data. View Source
- [3] Bonhaus, D. W. et al. (1999) RS-127445: A Selective, High Affinity, Orally Bioavailable 5-HT2B Receptor Antagonist. Br. J. Pharmacol., 127(5), 1075-1082. DOI: 10.1038/sj.bjp.0702632 View Source
